2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione
Description
2-[(Furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione is a phthalimide derivative featuring a furan-2-carbonyloxy substituent at the isoindole-dione core. Phthalimide derivatives are widely explored for pharmacological applications, including anticonvulsant and anti-inflammatory activities , and as intermediates in polymer synthesis .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO5/c15-11-8-4-1-2-5-9(8)12(16)14(11)19-13(17)10-6-3-7-18-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXZGHUSXJBNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of furan-2-carboxylic acid with phthalic anhydride in the presence of a dehydrating agent . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form furan-2-ylmethanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Furan-2-ylmethanol derivatives.
Substitution: Various substituted isoindole derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, physicochemical properties, and applications of 2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione with analogous compounds:
*Calculated based on molecular formula C₁₄H₉NO₅.
Physicochemical Properties
- Solubility: PEG-substituted derivatives (e.g., 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-) exhibit high aqueous solubility, whereas silsesquioxane derivatives are organophilic .
- Thermal Stability : Fluorinated and nitro-substituted analogs show higher melting points (e.g., 129–131°C for 3-fluorobenzyloxy ) compared to alkyl-substituted phthalimides.
Biological Activity
2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione, also known by its CAS number 63591-87-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C13H7NO5
- Molecular Weight : 257.2 g/mol
- IUPAC Name : (1,3-dioxoisoindol-2-yl) furan-2-carboxylate
The biological activity of 2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione is attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and exhibit antimicrobial properties. The compound's structure allows it to modulate various biological pathways, making it a candidate for further therapeutic exploration.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study evaluated its effects on cancer cell lines and reported significant inhibition of cell growth at micromolar concentrations. The exact mechanism appears to involve the modulation of apoptotic pathways, leading to increased apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12.5 | Induction of apoptosis |
| HeLa (cervical) | 15.0 | Inhibition of proliferation |
| A549 (lung) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer potential, 2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione has been tested for antimicrobial properties. A study assessed its efficacy against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound effectively inhibited the growth of several cancer cell lines. The studies utilized assays such as MTT and colony formation to assess cell viability and proliferation.
- Animal Models : In vivo studies using mouse models indicated that treatment with this compound resulted in reduced tumor size compared to control groups. The compound was administered via intraperitoneal injection, showing promising results in terms of safety and tolerability.
- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with established chemotherapeutic agents. Preliminary results suggest enhanced anticancer efficacy when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
